1,2-Dioctanoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt)
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Overview
Description
1,2-Dioctanoyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) is a phospholipid commonly used in scientific research. It is known for its unique chemical properties that allow it to form stable bilayers and vesicles, making it an essential component in liposome formulations and drug delivery systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dioctanoyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) typically involves the esterification of glycerol with octanoic acid, followed by the phosphorylation of the resulting diacylglycerol. The final step involves the conversion of the phosphate group to its sodium salt form .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale esterification and phosphorylation reactions under controlled conditions to ensure high purity and yield. The process may include the use of catalysts and specific reaction temperatures to optimize the production .
Chemical Reactions Analysis
Types of Reactions
1,2-Dioctanoyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the fatty acid chains, leading to the formation of peroxides and other oxidation products.
Reduction: The compound can be reduced to form different derivatives with altered chemical properties.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted phospholipids with different functional groups .
Scientific Research Applications
1,2-Dioctanoyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying lipid bilayers and membrane dynamics.
Biology: Employed in the preparation of liposomes for drug delivery and as a component in cell membrane studies.
Medicine: Utilized in drug delivery systems to enhance the bioavailability and targeting of therapeutic agents.
Industry: Applied in the formulation of cosmetics and personal care products due to its emulsifying properties
Mechanism of Action
The mechanism of action of 1,2-Dioctanoyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) involves its ability to integrate into lipid bilayers, forming stable vesicles that can encapsulate and deliver drugs to specific targets in the body. The compound interacts with cell membranes, enhancing the permeability and uptake of encapsulated agents .
Comparison with Similar Compounds
Similar Compounds
1,2-Dimyristoyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt): Similar in structure but contains myristic acid chains instead of octanoic acid chains.
1,2-Dipalmitoyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt): Contains palmitic acid chains and is used in similar applications.
1,2-Dioleoyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt): Contains oleic acid chains and is known for its role in multidrug transport.
Uniqueness
1,2-Dioctanoyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) is unique due to its shorter fatty acid chains, which confer distinct physical and chemical properties. These properties make it particularly suitable for forming stable vesicles and enhancing drug delivery efficiency .
Properties
IUPAC Name |
sodium;2,3-dihydroxypropyl 2,3-di(octanoyloxy)propyl phosphate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43O10P.Na/c1-3-5-7-9-11-13-21(25)29-17-20(32-22(26)14-12-10-8-6-4-2)18-31-33(27,28)30-16-19(24)15-23;/h19-20,23-24H,3-18H2,1-2H3,(H,27,28);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRPSQXPMWXLAU-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCC.[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42NaO10P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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